molecular formula C12H11NO5S B14388826 Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate CAS No. 88159-69-7

Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate

Cat. No.: B14388826
CAS No.: 88159-69-7
M. Wt: 281.29 g/mol
InChI Key: YKBUEAJMRZHJLX-UHFFFAOYSA-N
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Description

Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate is a chemical compound with a furan ring substituted at the 5-position with a 2-sulfamoylphenyl group and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate typically involves the reaction of 2-sulfamoylbenzoic acid with methyl furan-2-carboxylate under specific conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

88159-69-7

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

methyl 5-(2-sulfamoylphenyl)furan-2-carboxylate

InChI

InChI=1S/C12H11NO5S/c1-17-12(14)10-7-6-9(18-10)8-4-2-3-5-11(8)19(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

YKBUEAJMRZHJLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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